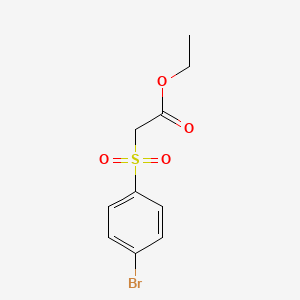

Ethyl 2-(4-bromobenzenesulfonyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-bromobenzenesulfonyl)acetate is an organic compound with the molecular formula C10H11BrO4S. It is a derivative of benzenesulfonyl acetate, where the benzene ring is substituted with a bromine atom at the para position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromobenzenesulfonyl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form ethyl 2-(4-aminobenzenesulfonyl)acetate using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products:

Substitution: Products include ethyl 2-(4-azidobenzenesulfonyl)acetate, ethyl 2-(4-cyanobenzenesulfonyl)acetate, and ethyl 2-(4-mercaptobenzenesulfonyl)acetate.

Reduction: The major product is ethyl 2-(4-aminobenzenesulfonyl)acetate.

Oxidation: Products include sulfonic acids and other oxidized derivatives.

Scientific Research Applications

Ethyl 2-(4-bromobenzenesulfonyl)acetate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromobenzenesulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

- Ethyl 2-(4-chlorobenzenesulfonyl)acetate

- Ethyl 2-(4-fluorobenzenesulfonyl)acetate

- Ethyl 2-(4-iodobenzenesulfonyl)acetate

Comparison: Ethyl 2-(4-bromobenzenesulfonyl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications .

Biological Activity

Introduction

Ethyl 2-(4-bromobenzenesulfonyl)acetate is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by a sulfonyl group attached to a bromobenzene ring, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₉BrO₃S

- Molecular Weight : 193.14 g/mol

The presence of the bromine atom and the sulfonyl group are significant for its biological activity, particularly in terms of enzyme inhibition and interaction with cellular components.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound was evaluated against various bacterial strains, including Escherichia coli and Bacillus subtilis. The results indicated that the compound effectively inhibited the growth of these bacteria, suggesting its potential use as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| B. subtilis | 18 | 30 |

These findings align with the known mechanisms of sulfonamides, which inhibit bacterial growth by interfering with folic acid synthesis through competitive inhibition of dihydropteroate synthase .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines such as MCF-7 (breast adenocarcinoma) showed promising results. The compound exhibited an IC₅₀ value of approximately 102 µg/mL, indicating its potential effectiveness in inhibiting cancer cell proliferation.

The mechanism underlying the anticancer activity may involve apoptosis induction and cell cycle arrest. Flow cytometry analysis revealed that treatment with this compound resulted in significant early and late apoptosis in MCF-7 cells .

| Cell Line | IC₅₀ (µg/mL) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 102 | Early: 17.3; Late: 26.43 |

Enzymatic Inhibition

The compound's structural characteristics suggest it may act as an inhibitor for certain enzymes involved in metabolic processes. Specifically, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical for bacterial survival .

Case Study

In a study evaluating various sulfonamide derivatives, this compound was shown to have a significant inhibitory effect on carbonic anhydrase activity, which is essential for maintaining pH balance in cells and facilitating CO₂ transport .

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)sulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4S/c1-2-15-10(12)7-16(13,14)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWNAYXWMDZNMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.